![molecular formula C8H16O2 B14184206 (2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol CAS No. 922724-79-6](/img/structure/B14184206.png)
(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol is an organic compound with a unique structure that includes a butanol backbone substituted with a methyl group and a prop-2-en-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol typically involves the reaction of a suitable butanol derivative with a prop-2-en-1-yloxy group. One common method is the nucleophilic substitution reaction where a butanol derivative reacts with an allyl halide under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-en-1-yloxy group can be reduced to form a saturated ether.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the hydroxyl group, followed by reaction with an appropriate electrophile.
Major Products
Oxidation: Formation of 2-methyl-4-[(prop-2-en-1-yl)oxy]butanal or 2-methyl-4-[(prop-2-en-1-yl)oxy]butanone.
Reduction: Formation of 2-methyl-4-[(prop-2-en-1-yl)oxy]butane.
Substitution: Formation of various substituted butanol derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and other materials.
Wirkmechanismus
The mechanism of action of (2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the prop-2-en-1-yloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- Donor–acceptor conjugated polymers based on 4-(4-((2-ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole
Uniqueness
(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
922724-79-6 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(2R)-2-methyl-4-prop-2-enoxybutan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-3-5-10-6-4-8(2)7-9/h3,8-9H,1,4-7H2,2H3/t8-/m1/s1 |
InChI-Schlüssel |
NBFFJUBLMVGICW-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](CCOCC=C)CO |
Kanonische SMILES |
CC(CCOCC=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


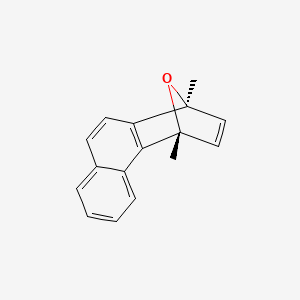
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
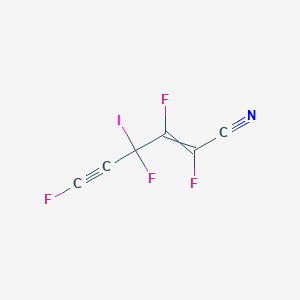
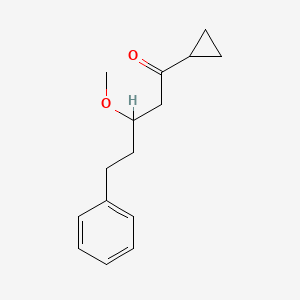
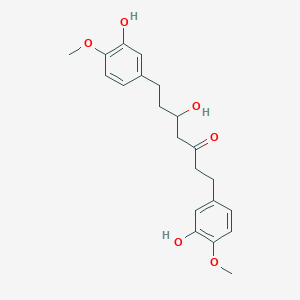
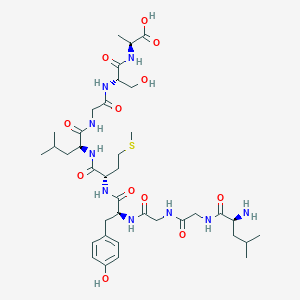
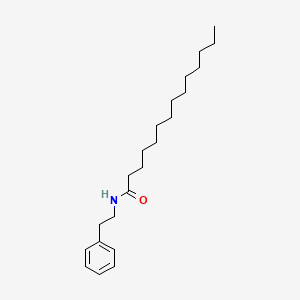
![2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole](/img/structure/B14184158.png)
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)
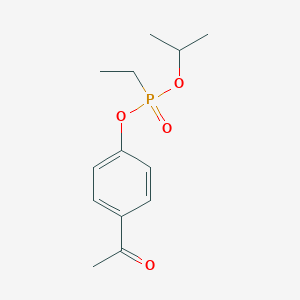



![4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole](/img/structure/B14184203.png)
